molecular formula C14H15NO B13626669 2-Phenoxy-2-phenylethan-1-amine

2-Phenoxy-2-phenylethan-1-amine

Cat. No.: B13626669
M. Wt: 213.27 g/mol
InChI Key: UGYLBIAQUSWTRS-UHFFFAOYSA-N
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Description

2-Phenoxy-2-phenylethan-1-amine is an organic compound with the molecular formula C14H15NO It is characterized by the presence of both phenyl and phenoxy groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-2-phenylethan-1-amine typically involves the reaction of phenol with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitrile intermediate using a palladium or platinum catalyst under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenoxyphenyl ketones or quinones.

    Reduction: Phenoxyphenylethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Phenoxy-2-phenylethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anxiolytic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters. The pathways involved include:

  • Binding to trace amine-associated receptor 1 (TAAR1)
  • Inhibition of vesicular monoamine transporter 2 (VMAT2)

Comparison with Similar Compounds

  • Phenethylamine: Shares a similar ethanamine backbone but lacks the phenoxy group.
  • 2-Phenylethan-1-amine: Similar structure but without the phenoxy substitution.

Uniqueness: 2-Phenoxy-2-phenylethan-1-amine is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential interactions with various molecular targets, making it a compound of significant interest in research and industrial applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-phenoxy-2-phenylethanamine

InChI

InChI=1S/C14H15NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H,11,15H2

InChI Key

UGYLBIAQUSWTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2

Origin of Product

United States

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